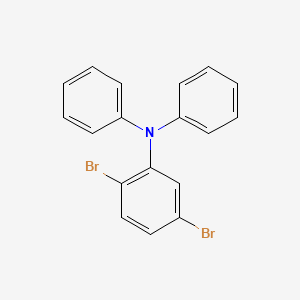

2,5-dibromo-N,N-diphenylaniline

Description

2,5-Dibromo-N,N-diphenylaniline is a brominated aromatic amine characterized by two bromine substituents at the 2- and 5-positions of the central benzene ring, with N,N-diphenylamino groups at the 1-position (para to bromines). This compound is synthesized via a multi-step reaction sequence, starting from 2,5-dibromoaniline, followed by palladium-catalyzed coupling with diphenylamine using tris(dibenzylideneacetone)dipalladium(0) as a catalyst . The bromine atoms enhance electron-withdrawing properties, making the compound a valuable intermediate in materials science, particularly in the preparation of conjugated polymers and organic electronic materials.

Properties

Molecular Formula |

C18H13Br2N |

|---|---|

Molecular Weight |

403.1 g/mol |

IUPAC Name |

2,5-dibromo-N,N-diphenylaniline |

InChI |

InChI=1S/C18H13Br2N/c19-14-11-12-17(20)18(13-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |

InChI Key |

ANTNGQIXBZUSPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-N,N-diphenylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-diphenylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N,N-diphenylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) are typical conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Dibromo-N,N-diphenylaniline has several scientific research applications:

Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Materials Science: The compound is employed in the development of new materials with specific optical and electronic characteristics.

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and biologically active molecules.

Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N,N-diphenylaniline involves its interaction with molecular targets through various pathways. The bromine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. In organic electronics, it acts as a charge carrier, facilitating the transport of electrons or holes in semiconductor devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,5-dibromo-N,N-diphenylaniline can be contextualized by comparing it to related brominated diphenylaniline derivatives and analogs with varying substituents. Below is a detailed analysis:

4-Bromo-N,N-diphenylaniline

- Structure : Bromine at the 4-position of the central benzene ring.

- Synthesis : Commercially available (e.g., Acros Organics) and used in cross-coupling reactions, such as Suzuki-Miyaura coupling with trifluoromethylbenzene derivatives .

- Key Differences :

(E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline

- Structure: Incorporates a thiadiazolo[3,4-c]pyridine acceptor linked via a vinyl group to the diphenylaniline donor.

- Synthesis : Prepared via Heck coupling of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline .

- Key Differences :

4-(5-(6-(5-Bromo-4-decylthiophen-2-yl)-s-tetrazin-3-yl)-3-decylthiophen-2-yl)-N,N-diphenylaniline

- Structure : Features a tetrazine-thiophene backbone with decyl chains and bromine substitution.

- Synthesis : Prepared via palladium-catalyzed cross-coupling of brominated tetrazine-thiophene precursors with triphenylamine boronic acid .

- Key Differences :

3-Methoxy-N,N-diphenylaniline

- Structure : Methoxy group at the 3-position instead of bromine.

- Synthesis : Commercially available (e.g., Sigma-Aldrich) .

- Key Differences :

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| This compound | 2,5-Br; N,N-Ph₂ | 429.11 | High electron deficiency, symmetry | Conjugated polymers, CVD precursors |

| 4-Bromo-N,N-diphenylaniline | 4-Br; N,N-Ph₂ | 350.22 | Moderate electron withdrawal | Organic synthesis intermediates |

| (E)-4-(2-(7-Bromo-thiadiazolo...) | Thiadiazolo-pyridine; vinyl | ~550 (estimated) | High TPA, red fluorescence | Organic solar cells, fluorescent dyes |

| 4-(5-(6-(5-Bromo-4-decylthiophen...)) | Tetrazine; thiophene; decyl | ~850 (estimated) | Charge transport, solubility | Solution-processed electronics |

| 3-Methoxy-N,N-diphenylaniline | 3-OCH₃; N,N-Ph₂ | 275.34 | Electron-donating | Small-molecule optoelectronics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.